

Introduction: The Strategic Importance of the Isoxazole Scaffold

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Compound of Interest

Compound Name: **5-Iodo-3-methylisoxazole**

Cat. No.: **B3094810**

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Isoxazoles are five-membered heterocyclic compounds that have attracted immense attention in medicinal chemistry due to their wide range of biological activities and therapeutic potential.^{[1][2]} This scaffold is present in numerous FDA-approved drugs, highlighting its significance.^[3] The isoxazole ring serves as a versatile framework in the design of novel therapeutic agents targeting cancer, inflammation, infections, and neurodegenerative disorders.^{[1][2]} The strategic functionalization of the isoxazole core is a key aspect of drug design. The introduction of a methyl group at the 3-position and an iodine atom at the 5-position yields **5-Iodo-3-methylisoxazole**, a highly valuable and reactive intermediate. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful gateway to a vast array of complex molecular architectures.^[4]

Historical Context and Discovery

The chemistry of isoxazoles dates back to the early 20th century, with Claisen's first synthesis in 1903 marking a significant milestone.^[5] The development of synthetic methodologies has since evolved, with a major focus on creating functionalized derivatives that can serve as versatile building blocks.^{[1][6]} The synthesis of halogenated isoxazoles, such as **5-Iodo-3-methylisoxazole**, was a logical and crucial advancement. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence is a direct result of systematic efforts to create functional handles on the isoxazole ring to facilitate further chemical elaboration. This has allowed chemists to leverage the isoxazole core in the development of compounds with enhanced pharmacological properties.^[1]

Synthesis and Characterization

The preparation of **5-Iodo-3-methylisoxazole** is a well-established process. A common and reliable method involves the initial construction of the 3-methylisoxazole ring followed by direct iodination.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 3-Methylisoxazol-5-one This foundational step involves the cyclocondensation of ethyl acetoacetate and hydroxylamine.

- Prepare a solution of hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide at a reduced temperature (0-5 °C). The base is essential for generating the free hydroxylamine nucleophile.
- Slowly add ethyl acetoacetate to the hydroxylamine solution with vigorous stirring.
- Allow the reaction to warm to ambient temperature and continue stirring for several hours to ensure complete reaction.
- Carefully acidify the reaction mixture with a mineral acid (e.g., HCl). This step protonates the isoxazolone, causing it to precipitate out of the aqueous solution.
- Isolate the product by filtration, wash with cold water to remove inorganic salts, and dry thoroughly.

Step 2: Iodination to form 5-Iodo-3-methylisoxazole This step introduces the key iodine functionality onto the isoxazole ring.

- Suspend the 3-Methylisoxazol-5-one from the previous step in a suitable solvent, such as acetonitrile or trifluoroacetic acid.[7][8]
- Add an electrophilic iodine source, such as N-Iodosuccinimide (NIS).[7][8] The choice of iodinating agent is critical for achieving high efficiency and regioselectivity.
- Stir the reaction at room temperature or with gentle heating for a specified period, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[7][8]

- Upon completion, quench the reaction, typically with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO_3) to neutralize any remaining iodine.^[8]
- Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product, typically by column chromatography on silica gel, to yield pure **5-Iodo-3-methylisoxazole**.

Trustworthiness through Validation: The identity and purity of the synthesized compound must be rigorously confirmed. A sharp melting point indicates high purity. Spectroscopic methods are essential for structural confirmation, with expected NMR data aligning with the values in the table below.

Physicochemical and Spectroscopic Data

Property	Data	Source(s)
Molecular Formula	$\text{C}_4\text{H}_4\text{INO}$	[9]
Molecular Weight	~208.99 g/mol	
Appearance	Off-white to pale yellow solid	-
CAS Number	126085-92-5	[10][11]
SMILES	<chem>CC1=NOC(=C1)I</chem>	[9]
^1H NMR (CDCl_3)	δ ~6.3 (s, 1H), ~2.3 (s, 3H)	Analogous Data[8]
^{13}C NMR (CDCl_3)	δ ~170, ~160, ~80, ~12	Analogous Data[8]

Applications in Organic Synthesis

The primary utility of **5-Iodo-3-methylisoxazole** lies in its role as a versatile substrate for transition metal-catalyzed cross-coupling reactions.^[4] The C-I bond is highly reactive towards oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step of the catalytic cycle.^[12] This reactivity enables the facile construction of new carbon-carbon and carbon-heteroatom bonds.

Key Cross-Coupling Reactions:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 5-aryl or 5-vinyl-3-methylisoxazoles. This is one of the most widely used methods for C-C bond formation.
- Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, to synthesize 5-alkynyl-3-methylisoxazoles.[12]
- Heck Coupling: Reaction with alkenes to introduce vinyl groups or form more complex unsaturated systems.[12]
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to 5-amino-3-methylisoxazole derivatives.

Visualizing a Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using **5-Iodo-3-methylisoxazole**.

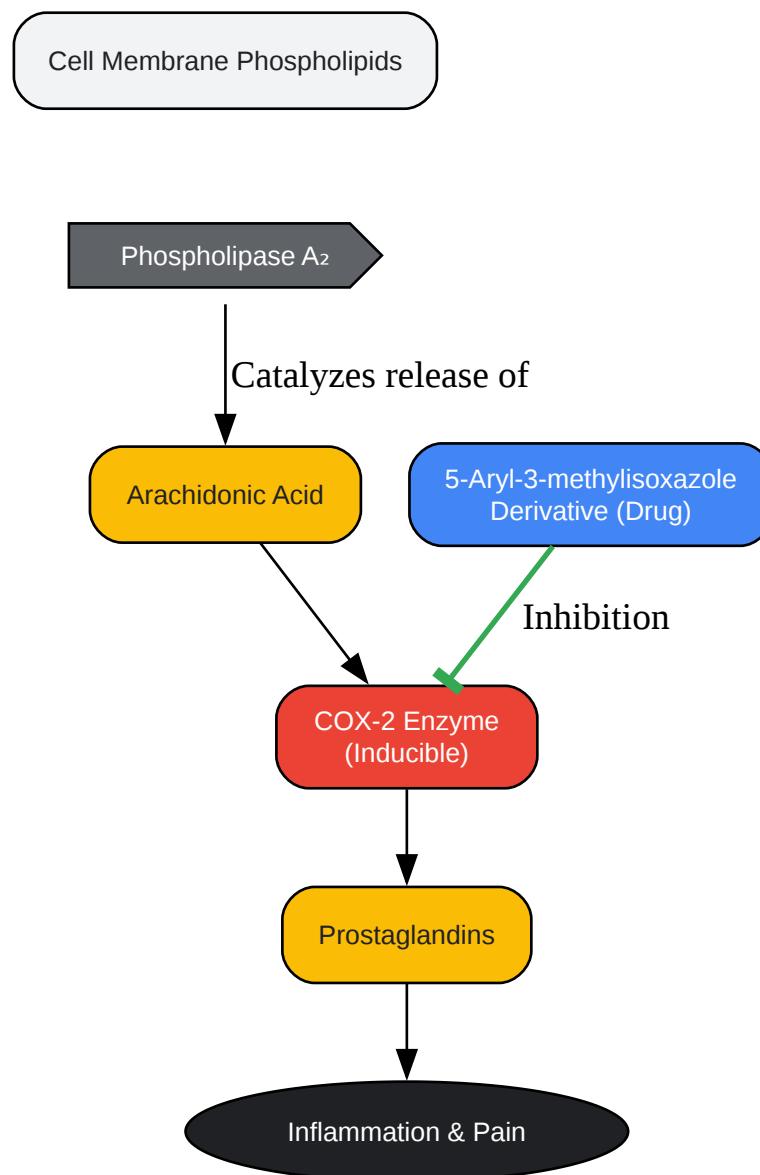
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Role in Drug Discovery: A Case Study Perspective

The functionalized isoxazoles synthesized from **5-Iodo-3-methylisoxazole** are prevalent in compounds developed as anti-inflammatory, analgesic, and anti-cancer agents.[2][13] For example, many selective COX-2 inhibitors, a class of anti-inflammatory drugs, feature a diaryl heterocyclic core. **5-Iodo-3-methylisoxazole** serves as an ideal precursor for synthesizing analogs of such drugs by using a Suzuki coupling to attach a desired aryl group at the 5-position.

Visualizing a Biological Pathway: COX-2 Inhibition

Derivatives of **5-Iodo-3-methylisoxazole** can be designed to inhibit specific enzymes in disease-related pathways.



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Caption: Mechanism of COX-2 inhibition by an isoxazole-based drug.

Conclusion and Future Outlook

5-Iodo-3-methylisoxazole is a synthetically powerful and commercially available building block that provides an efficient entry point to a diverse range of functionalized isoxazoles. Its value is firmly established in the field of medicinal chemistry, where it continues to be instrumental in the discovery of new therapeutic agents. As synthetic methodologies, particularly in cross-coupling, become more advanced and sustainable, the applications of this versatile

intermediate are set to expand further, solidifying its role in both academic research and industrial drug development.

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